N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-11-5-2-3-7-13(11)15(23)19-16-20-21-17(26-16)25-10-14(22)18-9-12-6-4-8-24-12/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGNNDJYHWGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions and Yields for Key Intermediates
Mechanistic Insights and Optimization
The cyclization step (formation of Intermediate A ) proceeds via a three-stage mechanism:
- Salt Formation: Proton transfer between 2-methylbenzoic acid and thiosemicarbazide.
- Dehydration: PPE facilitates the elimination of water, forming a thioamide intermediate.
- Cyclodehydration: Intramolecular cyclization yields the 1,3,4-thiadiazole ring.
Optimization studies revealed that PPE outperforms traditional agents like POCl₃ due to milder reaction conditions and reduced byproduct formation. For the acylation step, DIPEA proved critical in scavenging HCl, preventing protonation of the amine nucleophile.
Analytical Validation
The target compound was characterized using advanced spectroscopic techniques:
- IR Spectroscopy: Peaks at 3280 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), and 1240 cm⁻¹ (C–S) confirm functional groups.
- ¹H NMR (500 MHz, CDCl₃): δ 8.10–7.25 (m, 7H, aryl-H), 6.50–6.30 (m, 3H, furyl-H), 4.45 (s, 2H, CH₂), 2.60 (s, 3H, CH₃).
- ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 165.8 (C=N), 142.3–110.5 (aromatic carbons).
Challenges and Alternatives
Initial attempts using SOCl₂ for cyclization resulted in lower yields (≤50%) due to over-chlorination. Similarly, direct coupling of furan-2-ylmethylamine with Intermediate C without prior isocyanate formation led to incomplete conversion (<30%). Alternative routes employing in situ activation with carbodiimides (e.g., EDCl/HOBt) are under investigation to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features and molecular weights (MW) of analogous 1,3,4-thiadiazole derivatives:
*Estimated based on structural analogs.
Structural and Crystallographic Insights
- Planar vs. Butterfly Conformations : highlights a butterfly conformation in bis-thiadiazole derivatives, reducing π-stacking efficiency compared to planar methoxybenzamide derivatives () .
- Hydrogen-Bonding Networks : The 2-methylbenzamide group in the target compound may form weaker hydrogen bonds than the methoxy or carbamoyl groups in analogs () .
Key Research Findings
Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., Cl, F) correlate with higher antifungal activity, while electron-donating groups (e.g., OCH₃) improve solubility but reduce membrane penetration .
Synthetic Efficiency : Microwave-assisted synthesis () offers a 20–30% yield improvement over traditional methods for analogous compounds .
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on various studies.
1. Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, which is recognized for its versatility in medicinal chemistry. The presence of the furan and benzamide groups contributes to its biological profile. The molecular weight of the compound is approximately 392.5 g/mol .
2. Biological Activities
Research has highlighted several biological activities associated with thiadiazole derivatives, including:
- Antimicrobial Activity : Thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli through agar diffusion methods . The incorporation of furan and benzamide moieties may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties : Thiadiazole derivatives are noted for their anticancer effects. A study indicated that compounds with a thiadiazole scaffold could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction . This compound's structure suggests it may similarly influence cancer cell viability.
- Antiviral Activity : Compounds containing thiadiazole rings have shown promise as antiviral agents, particularly against viruses like SARS-CoV-2. The structural components may facilitate binding to viral proteins .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation. For example, they may target proteases or kinases involved in cell signaling pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis in cancer cells .
Table 1: Summary of Biological Activities
5. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Continued research into its mechanisms of action and optimization of its structure could lead to the development of novel therapeutics targeting bacterial infections, viral diseases, and cancer.
6. Future Directions
Future studies should focus on:
- In vivo testing to evaluate the therapeutic efficacy and safety profile.
- Structure-activity relationship (SAR) studies to identify key functional groups responsible for enhanced activity.
- Mechanistic studies to elucidate the pathways affected by this compound in various biological systems.
Q & A
Q. Optimization strategies :
- Temperature control (e.g., 0–5°C for carbamoylation to prevent side reactions).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
(Advanced) How can researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies often arise from:
Q. Mitigation :
- Cross-validate results with orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Report detailed synthetic and characterization data to enable reproducibility .
(Basic) What analytical techniques are essential for characterizing purity and structure?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., furan-2-yl methyl vs. benzamide protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 433.49 for C14H16FN5O4S3) .
- HPLC : Quantifies purity (>98% for biological studies) using C18 columns and UV detection .
(Advanced) What strategies establish structure-activity relationships (SAR) for this thiadiazole derivative?
- Systematic substitution : Replace the furan-2-yl methyl group with pyridyl or phenyl to assess electronic effects on antimicrobial activity .
- In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like dihydrofolate reductase .
- Pharmacophore mapping : Identify critical motifs (e.g., sulfanyl-thiadiazole core) using Schrödinger Suite .
(Basic) What solvents and conditions are critical for stability during synthesis?
- Reaction stability : Use anhydrous DMF under nitrogen to prevent hydrolysis of the carbamoyl group .
- Storage : Lyophilize the compound and store at -20°C in amber vials to avoid light-induced degradation .
(Advanced) How does stability under varying pH/temperature impact experimental design?
- pH-dependent degradation : The compound hydrolyzes rapidly at pH >8 (e.g., in alkaline buffers); use neutral PBS for dissolution .
- Thermal stability : Decomposition above 80°C necessitates low-temperature assays (e.g., 37°C for cytotoxicity studies) .
- Pre-formulation studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to guide storage protocols .
(Basic) What in vitro models are used for initial biological screening?
- Antimicrobial : Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) in broth microdilution assays .
- Anticancer : MTT assays on human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines .
(Advanced) What computational methods predict interaction mechanisms with biological targets?
- Molecular dynamics (MD) simulations : GROMACS analyzes binding stability to tyrosine kinases (e.g., EGFR) over 100 ns trajectories .
- ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
